molecular formula C15H19N3OS B11005320 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide

Cat. No.: B11005320
M. Wt: 289.4 g/mol
InChI Key: XPLKQXOHDNNHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a pyrrole ring, a cyclohexyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide typically involves the reaction of 1-(1H-pyrrol-1-yl)cyclohexylamine with thiazole-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-{p-[(p-tolyl)methyl]phenyl}-1,3-thiazole
  • 4-(p-Bromophenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole
  • Potassium Trifluoro(4-[1,3-thiazol-2-(2,5-Dimethyl-1H-pyrrol-1-yl)]phenyl)borate

Uniqueness

2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide is unique due to its specific combination of a pyrrole ring, a cyclohexyl group, and a thiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-(1-pyrrol-1-ylcyclohexyl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H19N3OS/c19-13(17-14-16-8-11-20-14)12-15(6-2-1-3-7-15)18-9-4-5-10-18/h4-5,8-11H,1-3,6-7,12H2,(H,16,17,19)

InChI Key

XPLKQXOHDNNHPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NC=CS2)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.